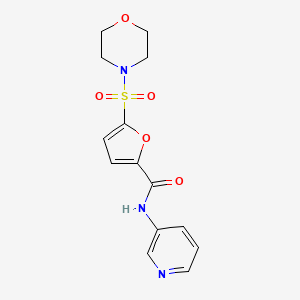

5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)furan-2-carboxamide, also known as PFI-3, is a small molecule inhibitor that has been used in scientific research to target epigenetic regulators. PFI-3 is a potent and selective inhibitor of the PRC2 complex, which is responsible for maintaining gene silencing through histone methylation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Tetrahydroisoquinolinones : Research by Kandinska et al. (2006) explored the synthesis of various tetrahydroisoquinolinones, which included a fragment of pharmacological interest and various pharmacophoric substituents. This synthesis involved transforming the carboxylic acid group of a trans-isomer into cyclic aminomethyl groups, yielding new tetrahydroisoquinolinones (Kandinska, Kozekov, & Palamareva, 2006).

Synthesis of Amidines and Their DNA Affinity : A study by Ismail et al. (2004) focused on the synthesis of various diamidines from imidazo[1,2-a]pyridines. These diamidines showed strong DNA affinities, indicating their potential for further biological applications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Hydrogen Bonding in Proton-Transfer Compounds : Smith et al. (2011) investigated the hydrogen bonding in proton-transfer compounds with 5-sulfosalicylic acid and various aliphatic nitrogen Lewis bases. This study contributes to the understanding of hydrogen-bonding patterns in compounds with similar structural features (Smith, Wermuth, & Sagatys, 2011).

Biological and Pharmacological Activity

Antiprotozoal Agents : In the field of antiprotozoal research, Ismail et al. (2004) synthesized a series of diamidines from imidazo[1,2-a]pyridines, showing in vitro and in vivo activity against Trypanosoma and Plasmodium species. These compounds have demonstrated potential as antiprotozoal agents, especially in treating diseases like trypanosomiasis and malaria (Ismail et al., 2004).

CDP Reductase Inhibitors and Antineoplastic Activity : Liu et al. (1996) synthesized a series of alkylamino derivatives and other analogues of pyridine-2-carboxaldehyde thiosemicarbazone. These compounds were evaluated as inhibitors of CDP reductase activity and for their cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia, showing potential as cancer therapeutics (Liu, Lin, Cory, Cory, & Sartorelli, 1996).

Positive Inotropic Actions in Cardiology : Hagen et al. (1992) investigated the synthesis and in vitro positive inotropic actions of 4-morpholino-5-(4-pyridinyl)pyridine derivatives. These compounds showed potential as cardiotonics, with one derivative demonstrating potency comparable to milrinone, suggesting applications in cardiology (Hagen, Hagen, Krause, & Klauschenz, 1992).

Photophysical and Computational Studies

- Fluorophore Study : Hagimori et al. (2019) synthesized and studied the photophysical properties of 2-substituted pyridines, including morpholino derivatives. These compounds showed high fluorescence quantum yields in solution and solid state, indicating their use as fluorophores in various applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Eigenschaften

IUPAC Name |

5-morpholin-4-ylsulfonyl-N-pyridin-3-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c18-14(16-11-2-1-5-15-10-11)12-3-4-13(22-12)23(19,20)17-6-8-21-9-7-17/h1-5,10H,6-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZUWKKSKIVFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(morpholine-4-sulfonyl)-N-(pyridin-3-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2638373.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2638382.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2638384.png)

![tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate](/img/structure/B2638385.png)